Benzyl 4-cyano-2-methylpiperidine-1-carboxylate
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Overview
Description
Benzyl 4-cyano-2-methylpiperidine-1-carboxylate: is an organic compound with the molecular formula C15H18N2O2 . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-cyano-2-methylpiperidine-1-carboxylate typically involves the reaction of 4-cyano-2-methylpiperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester. The reaction conditions usually involve stirring the reactants at room temperature for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl 4-cyano-2-methylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Benzyl 4-cyano-2-methylpiperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It serves as a model compound for understanding the behavior of piperidine derivatives in biological systems .
Medicine: It is investigated for its ability to inhibit specific enzymes and receptors, making it a candidate for therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of Benzyl 4-cyano-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Benzyl 4-cyano-2-methylpiperidine-1-carboxylate: shares structural similarities with other piperidine derivatives, such as and .
Donepezil: Used as a cholinesterase inhibitor in the treatment of Alzheimer’s disease.
Rivastigmine: Another cholinesterase inhibitor used for similar therapeutic purposes.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano and benzyl groups contribute to its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H18N2O2 |
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Molecular Weight |
258.32 g/mol |
IUPAC Name |
benzyl 4-cyano-2-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-12-9-14(10-16)7-8-17(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14H,7-9,11H2,1H3 |
InChI Key |
QQDMQJFZUULMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C(=O)OCC2=CC=CC=C2)C#N |
Origin of Product |
United States |
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